![molecular formula C24H24N2O3 B15105450 2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B15105450.png)
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide is a complex organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.4590 . This compound is characterized by its benzamide core structure, which is functionalized with a diphenylpropyl group and a carbamoylmethoxy substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,3-diphenylpropylamine with a suitable benzoyl chloride derivative under basic conditions to form the corresponding amide. This intermediate is then reacted with a carbamoylating agent, such as carbonyldiimidazole, to introduce the carbamoyl group. Finally, the methoxy group is introduced through a nucleophilic substitution reaction using a suitable methoxy donor .
Chemical Reactions Analysis
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-{[(3,3-Diphenylpropyl)carbamoyl]methoxy}benzamide can be compared with other similar compounds, such as:
Benzamides: Compounds with a benzamide core structure but different substituents.
Diphenylpropyl derivatives: Compounds with a diphenylpropyl group but different functional groups attached.
Carbamoylmethoxy derivatives: Compounds with a carbamoylmethoxy group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C24H24N2O3/c25-24(28)21-13-7-8-14-22(21)29-17-23(27)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H2,25,28)(H,26,27) |
InChI Key |
DITLNWCYMFDMRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)COC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


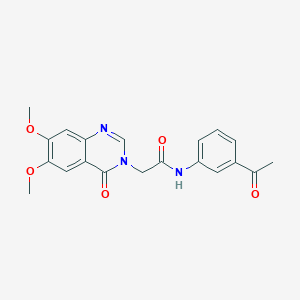
![2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B15105375.png)
![2-{[4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylacetamide](/img/structure/B15105381.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105386.png)
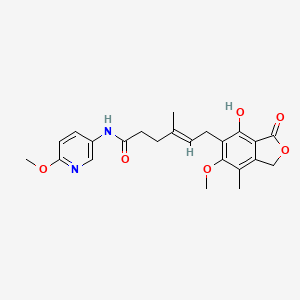
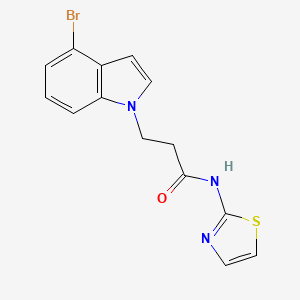
![1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea](/img/structure/B15105399.png)
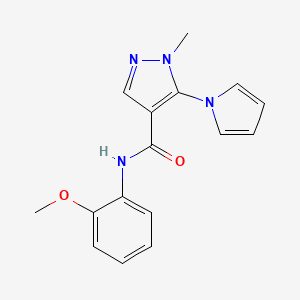
![N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15105418.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide](/img/structure/B15105423.png)
![N-(cyclohex-1-en-1-yl)-N-ethyl-2-[(1-methyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B15105428.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105430.png)
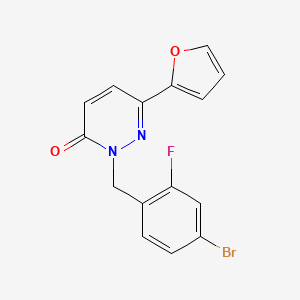
![3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15105465.png)
